molecular formula C9H11N5O2S B2583092 N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-41-7

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine

Cat. No. B2583092
CAS RN: 338417-41-7
M. Wt: 253.28
InChI Key: JTJHFBALZDJFGD-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine, commonly known as DPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPTA is a tetrazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Heterocyclic Synthesis and Reactivity

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine serves as a versatile building block for synthesizing heterocyclic compounds. Researchers have explored its utility in constructing acyclic, carbocyclic, and fused heterocycles. These derivatives find applications in drug discovery, materials science, and agrochemicals .

Electrochemical Oxidations

The compound’s unique structure makes it interesting for electrochemical studies. Researchers investigate its oxidation mechanisms, particularly in the context of aliphatic amines, amides, anilines, carbamates, and lactams. Understanding these mechanisms aids in designing efficient electrochemical processes .

properties

IUPAC Name

1-(benzenesulfonyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-13(2)9-10-11-12-14(9)17(15,16)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJHFBALZDJFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(phenylsulfonyl)-1H-1,2,3,4-tetraazol-5-amine

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